REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([C:8]#[N:9])[CH:7]=1.[CH:10]1(B(O)O)[CH2:12][CH2:11]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>O1CCCC1>[CH:10]1([C:2]2[CH:3]=[N:4][CH:5]=[C:6]([CH:7]=2)[C:8]#[N:9])[CH2:12][CH2:11]1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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BrC=1C=NC=C(C1)C#N
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
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Name
|
potassium phosphate
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Quantity
|
1.08 g
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Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting solution was degassed with nitrogen for 10 minutes
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Duration
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10 min
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Type
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ADDITION
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Details
|
palladium (II) acetate and S-phos were added
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Type
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TEMPERATURE
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Details
|
The reaction mixture was refluxed for 16 h
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with water
|
Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified via column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C=NC=C(C#N)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |